molecular formula C14H15N5 B3011386 2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1822305-99-6

2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B3011386
CAS RN: 1822305-99-6
M. Wt: 253.309
InChI Key: ZHKHFFZUGOLEPK-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, studies on cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, related to the chemical structure , have shown pronounced antimicrobial properties. These findings are essential in the quest for new antimicrobial agents, given the increasing resistance to existing drugs (Sirakanyan et al., 2021).

Anticancer Potential

Pyrazolo[1,5-a]pyrimidine derivatives have also been studied for their anticancer activities. Notably, compounds synthesized with similar structural frameworks have exhibited significant antitumor activity against various cancer cell lines, including MCF-7 human breast adenocarcinoma cells. This research contributes to the development of novel anticancer drugs, offering hope for more effective and targeted therapies (Abdellatif et al., 2014).

Mycobacterium tuberculosis Inhibition

In the fight against tuberculosis, pyrazolo[1,5-a]pyrimidines have shown promise as potent inhibitors of mycobacterial ATP synthase, essential for the survival of Mycobacterium tuberculosis. Research in this area is crucial for developing new treatments for tuberculosis, especially in the face of emerging drug-resistant strains of the bacterium (Sutherland et al., 2022).

Novel Synthetic Methods

Advancements in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives have been made, facilitating the development of new compounds with potential biological activities. These synthetic methodologies, including microwave-assisted reactions and environmentally friendly processes, are pivotal in the efficient and sustainable production of these chemicals for further biological evaluation (Deohate & Palaspagar, 2020).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines (pps), the family of compounds to which it belongs, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes and the progress of organic materials .

Mode of Action

Pps have tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets by donating electrons, thereby affecting their absorption and emission properties.

Biochemical Pathways

Pps are known to be used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications . This suggests that the compound could potentially affect a wide range of biochemical pathways, depending on its specific targets and mode of action.

Pharmacokinetics

Pps are known for their significant photophysical properties, which suggest that they might have good absorption and distribution characteristics

Result of Action

Given the compound’s potential role in optical applications and its possible effects on absorption and emission behaviors , it could potentially be used to study and influence a variety of intracellular processes.

Action Environment

Pps are known for their significant photophysical properties and their potential use in a variety of applications , suggesting that they might be relatively stable and effective in a variety of environments.

Future Directions

The high research value and broad application prospects of pyrazolo[1,5-a]pyrimidine derivatives make them one of the research hotspots of antitumor drugs in recent years . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-10-7-13(16-9-12-5-3-4-6-15-12)19-14(17-10)8-11(2)18-19/h3-8,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKHFFZUGOLEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2NCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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